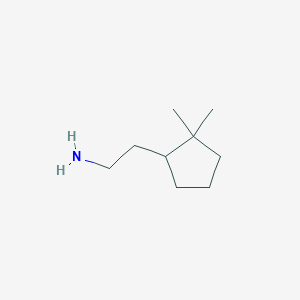

2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Beschreibung

The exact mass of the compound 2-(2,2-Dimethylcyclopentyl)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,2-Dimethylcyclopentyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Dimethylcyclopentyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,2-dimethylcyclopentyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2)6-3-4-8(9)5-7-10/h8H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTVFINDKQULLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508982-17-9 | |

| Record name | 2-(2,2-dimethylcyclopentyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,2-Dimethylcyclopentyl)ethan-1-amine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Cyclopentanamine Scaffold in Medicinal Chemistry

The cyclopentane ring is a "privileged scaffold" in medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility. This allows for precise three-dimensional positioning of functional groups to optimize interactions with biological targets such as enzymes and receptors. The incorporation of an amine group, a key pharmacophore, further enhances the potential for drug-like activity.

Cyclopentanamine derivatives have been successfully employed in the development of a diverse array of therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.[1][2][3] The gem-dimethyl substitution on the cyclopentane ring, as seen in the target molecule, can introduce conformational constraints and increase lipophilicity, potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability. The ethylamine side chain provides a primary amine, a common site for salt formation to improve solubility and for further chemical modification.

This guide focuses on 2-(2,2-Dimethylcyclopentyl)ethan-1-amine as a representative of this promising class of molecules, providing a foundational understanding for its potential exploration in drug discovery programs.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine is characterized by a 2,2-dimethyl-substituted cyclopentane ring attached to an ethanamine moiety.

Below is a visual representation of the chemical structure:

Caption: Chemical structure of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine.

Nomenclature and Identifiers

-

IUPAC Name: 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

-

Molecular Formula: C₉H₁₉N

-

Molecular Weight: 141.26 g/mol

-

CAS Number: Not available.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine, estimated based on its structure and data from analogous compounds such as 2-(2,2-Diethylcyclopentyl)ethan-1-amine and 2,2-Dimethylcyclopentan-1-amine.[4][5]

| Property | Predicted Value | Notes |

| Boiling Point | 180-200 °C | Estimated based on structurally similar alkylamines. |

| Density | 0.85-0.95 g/cm³ | Typical for aliphatic amines. |

| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity. |

| pKa (conjugate acid) | 10.0 - 11.0 | Typical for primary alkylamines. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | Expected behavior for a moderately lipophilic amine. |

Proposed Synthetic Route: A Practical Approach

Given the absence of a documented synthesis for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine, a plausible and efficient synthetic strategy can be devised starting from the commercially available precursor, 2,2-dimethylcyclopentanone. The proposed route involves a two-step sequence: a Wittig reaction to extend the carbon chain, followed by hydroboration-oxidation and subsequent amination.

Overall Synthetic Scheme

Caption: Proposed synthetic workflow for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (2,2-Dimethylcyclopentylidene)acetonitrile (Horner-Wadsworth-Emmons Reaction)

-

Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds from ketones, offering high yields and stereocontrol where applicable.[6][7][8][9] Using diethyl (cyanomethyl)phosphonate allows for the direct introduction of a two-carbon unit with a nitrile functionality, which can be readily converted to an amine.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl (cyanomethyl)phosphonate (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,2-dimethylcyclopentanone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford (2,2-dimethylcyclopentylidene)acetonitrile.

-

Step 2: Reduction of the Nitrile to 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

-

Rationale: The reduction of a nitrile is a classic and effective method for the synthesis of primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

-

Procedure:

-

To a stirred solution of (2,2-dimethylcyclopentylidene)acetonitrile (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes and then filter.

-

Wash the precipitate with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2,2-dimethylcyclopentyl)ethan-1-amine.

-

Further purification can be achieved by vacuum distillation.

-

Analytical Characterization: Expected Spectroscopic Data

The following section outlines the expected spectroscopic data for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine based on the characteristic signals of its functional groups and structural motifs.[10][11][12][13][14]

¹H NMR Spectroscopy

-

-NH₂ protons: A broad singlet is expected in the range of δ 1.0-2.5 ppm, which will disappear upon D₂O exchange.

-

-CH₂-NH₂ protons: A triplet is anticipated around δ 2.5-3.0 ppm.

-

Cyclopentane and ethyl bridge protons: A series of complex multiplets will likely appear in the upfield region of the spectrum, between δ 0.8 and 2.0 ppm.

-

Gem-dimethyl protons: Two sharp singlets are expected for the two non-equivalent methyl groups, likely in the region of δ 0.8-1.2 ppm.

¹³C NMR Spectroscopy

-

-CH₂-NH₂ carbon: A signal is expected in the range of δ 40-50 ppm.

-

Cyclopentane and ethyl bridge carbons: Multiple signals are anticipated in the aliphatic region (δ 20-60 ppm).

-

Quaternary carbon (C(CH₃)₂): A signal is expected around δ 35-45 ppm.

-

Methyl carbons: Two distinct signals for the methyl groups are predicted in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy

-

N-H stretch: A characteristic pair of medium intensity peaks for the primary amine is expected in the region of 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorptions will be present just below 3000 cm⁻¹.

-

N-H bend (scissoring): A medium to strong absorption is anticipated around 1600 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): An odd molecular weight peak is expected at m/z 141, consistent with the nitrogen rule.

-

Base Peak: The base peak is likely to result from α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to a fragment at m/z 30 ([CH₂NH₂]⁺).

Conclusion

While 2-(2,2-Dimethylcyclopentyl)ethan-1-amine remains a novel chemical entity with no currently published experimental data, this in-depth technical guide provides a solid foundation for its future investigation. By leveraging data from analogous compounds and established synthetic methodologies, we have outlined its predicted physicochemical properties, a plausible and detailed synthetic route, and the expected analytical characterization. This information will be invaluable for researchers and drug development professionals interested in exploring the potential of this and other substituted cyclopentanamine derivatives as novel therapeutic agents. The proposed synthesis is robust and utilizes common laboratory reagents and techniques, making it accessible for practical implementation.

References

- BenchChem. (n.d.). Potential Research Applications of Cyclopentanamine Compounds: A Technical Guide.

- PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.

- Prajapati, S. K., et al. (2015). Synthesis and biological evaluation of novel Δ2-isoxazoline fused cyclopentane derivatives as potential antimicrobial and anticancer agents. MedChemComm, 6(5), 823-832.

-

PubChem. (n.d.). 2-(2,2-Diethylcyclopentyl)ethan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclopentan-1-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Fiveable. (2025, September 15). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-(2,2-Diethylcyclopentyl)ethan-1-amine | C11H23N | CID 165504585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethylcyclopentan-1-amine | C7H15N | CID 15196532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. fiveable.me [fiveable.me]

- 11. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Properties of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Introduction

2-(2,2-Dimethylcyclopentyl)ethan-1-amine is a primary aliphatic amine of interest in synthetic and medicinal chemistry. Its structure, featuring a gem-dimethyl substituted cyclopentyl ring linked to an ethylamine moiety, presents a unique combination of steric bulk and a reactive primary amine functional group. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to predict its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profile.

This guide provides a comprehensive overview of the predicted physicochemical properties of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine. In the absence of extensive published experimental data for this specific molecule, this document outlines the theoretical basis for its predicted properties and furnishes detailed, field-proven experimental protocols for their empirical determination. This approach ensures a blend of predictive insight and a practical framework for validation, upholding the principles of scientific integrity and reproducibility.

Predicted Physicochemical Data Summary

The following table summarizes the estimated physicochemical properties of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine. These predictions are derived from the analysis of structurally similar aliphatic amines and established principles of physical organic chemistry.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₉N | Based on chemical structure. |

| Molecular Weight | 141.27 g/mol | Calculated from the molecular formula. |

| Boiling Point | 185 - 195 °C | Estimated based on the boiling points of similar C9 alkylamines, with an increase due to the cyclic structure and molecular weight.[1] |

| Melting Point | Not Applicable (Liquid at STP) | Most aliphatic amines with similar molecular weight are liquids at room temperature.[2] |

| Water Solubility | Sparingly soluble | The hydrophobic dimethylcyclopentyl group is expected to significantly reduce water solubility compared to smaller amines.[3] |

| pKa of Conjugate Acid | 10.5 - 11.0 | Typical range for primary alkylammonium ions, where the alkyl group is non-electron-withdrawing.[4] |

| logP (Octanol-Water) | 2.5 - 3.5 | The significant non-polar hydrocarbon structure suggests a preference for the lipid phase. |

Boiling Point: Determination and Rationale

The boiling point of a liquid is a critical parameter that reflects the strength of its intermolecular forces. For 2-(2,2-Dimethylcyclopentyl)ethan-1-amine, a primary amine, these forces are a combination of van der Waals interactions and hydrogen bonding.[5] While the bulky alkyl group contributes to the van der Waals forces, the primary amine group allows for hydrogen bonding, leading to a significantly higher boiling point than an alkane of similar molecular weight.[6]

Experimental Protocol: Micro-Boiling Point Determination

This method is suitable for small sample volumes and provides a reliable measurement of the boiling point.[7]

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine is placed into a small test tube. A stirring bar is added to prevent bumping.

-

Apparatus Setup: The test tube is placed in a heating block on a stirrer hotplate. A thermometer is positioned with its bulb approximately 1 cm above the liquid's surface to measure the vapor temperature.

-

Heating and Reflux: The sample is gently heated while stirring. The boiling point is the temperature at which the liquid is observed to be boiling and the vapor is condensing on the walls of the test tube at the same level as the thermometer bulb (refluxing).[7]

-

Data Recording: The stable temperature reading on the thermometer during reflux is recorded as the boiling point.[7]

Causality: The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. By measuring the temperature of the vapor in equilibrium with the boiling liquid, we obtain an accurate boiling point.[8]

Sources

- 1. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Boiling Points - Procedure [jove.com]

2-(2,2-Dimethylcyclopentyl)ethan-1-amine CAS number and identifiers

Technical Monograph: 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Introduction: The Steric Advantage in Drug Design

2-(2,2-Dimethylcyclopentyl)ethan-1-amine represents a specialized aliphatic amine building block characterized by a unique steric profile. Unlike linear alkylamines or simple cycloalkylamines, this molecule features a gem-dimethyl substitution on the cyclopentane ring, adjacent to the ethylamine chain attachment point. This structural motif introduces significant steric bulk and lipophilicity, critical parameters for optimizing ligand-receptor interactions in medicinal chemistry.

In drug development, this scaffold serves as a bioisostere for more common moieties like the cyclohexyl or standard cyclopentyl groups. The gem-dimethyl group at the 2-position restricts conformational flexibility, potentially locking the ethylamine side chain into a bioactive conformation preferred by specific G-protein coupled receptors (GPCRs) or enzyme active sites. Its primary utility lies in fragment-based drug discovery (FBDD) and lead optimization to enhance metabolic stability by blocking potential oxidation sites on the ring.

Chemical Identifiers & Physicochemical Properties

Due to the specialized nature of this building block, it is often cataloged under systematic names or as a custom synthesis intermediate. The following data is calculated based on its chemical structure.

| Property | Value / Identifier |

| Systematic Name | 2-(2,2-Dimethylcyclopentyl)ethan-1-amine |

| IUPAC Name | 2-(2,2-Dimethylcyclopentyl)ethanamine |

| CAS Number | Not widely indexed in public registries; Available via custom synthesis |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.26 g/mol |

| SMILES | CC1(CCCC1CCN)C |

| InChI Key | InChI=1S/C9H19N/c1-9(2)6-4-5-8(9)3-7-10/h8H,3-7,10H2,1-2H3 |

| LogP (Predicted) | ~2.3 - 2.6 (High Lipophilicity) |

| pKa (Predicted) | ~10.5 (Typical primary amine) |

| Boiling Point (Pred.) | ~180-190 °C at 760 mmHg |

| Density (Pred.) | ~0.85 g/cm³ |

Synthesis & Manufacturing Methodologies

The synthesis of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine typically proceeds through the reduction of a nitrile or amide precursor, derived from the corresponding carboxylic acid or alcohol. The steric hindrance of the gem-dimethyl group requires specific conditions to ensure high yields.

Primary Synthetic Route: Nitrile Reduction

This route is preferred for its scalability and the stability of the nitrile intermediate.

Step 1: Preparation of 2-(2,2-Dimethylcyclopentyl)acetonitrile

-

Precursor: 2-(2,2-Dimethylcyclopentyl)ethanol or 2-(2,2-Dimethylcyclopentyl)acetic acid.

-

Transformation: The alcohol is converted to a mesylate/tosylate and then displaced by cyanide (NaCN/DMSO). Alternatively, the acid is converted to the primary amide and dehydrated.

Step 2: Reduction to Amine

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Borane-THF complex (BH₃·THF).

-

Conditions: Reflux under inert atmosphere (N₂/Ar) for 4-12 hours.

-

Workup: Fieser workup (Water/15% NaOH/Water) to quench aluminum salts, followed by extraction with diethyl ether or DCM.

Alternative Route: Reductive Amination

-

Precursor: 2-(2,2-Dimethylcyclopentyl)acetaldehyde.

-

Reagents: Ammonium acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN).

-

Mechanism: Formation of the imine followed by in situ reduction.

-

Note: This route avoids strong reducing agents but requires the potentially unstable aldehyde.

Visual Synthesis Pathway

Figure 1: Proposed synthetic pathway from the commercially available ketone to the target amine via nitrile reduction.

Experimental Protocols: Handling & Purification

Safety Precaution: As a primary aliphatic amine, this compound is likely corrosive and a skin irritant. All operations must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).

Standard Purification Protocol (Acid-Base Extraction)

Since the amine is basic, it can be purified without chromatography using its solubility properties.

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Acid Wash: Extract the organic layer with 1M HCl (3x). The amine will protonate and move to the aqueous layer as the hydrochloride salt.

-

Separation: Discard the organic layer (removes non-basic impurities).

-

Basification: Cool the aqueous layer to 0°C and slowly add 6M NaOH until pH > 12. The amine will separate as an oil.

-

Extraction: Extract the basic aqueous layer with Dichloromethane (3x).

-

Drying: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Remove solvent under reduced pressure to yield the pure amine oil.

Handling Workflow Diagram

Figure 2: Acid-base extraction workflow for purifying the target amine from neutral organic impurities.

Applications in Drug Discovery

GPCR Ligand Design

The 2,2-dimethylcyclopentyl moiety acts as a steric anchor . In receptors such as the Dopamine D2 or Serotonin 5-HT2A, the binding pocket often contains a hydrophobic crevice. The gem-dimethyl group fills this space more effectively than a simple ethyl or methyl group, increasing van der Waals contact surface area and potentially potency.

Metabolic Stability

Substitution at the 2-position of the cyclopentyl ring blocks metabolic oxidation (hydroxylation) at that site. This "metabolic blocking" strategy extends the half-life of the drug candidate in vivo.

Kinase Inhibitors

In kinase inhibitor design, the ethylamine chain often extends into the solvent-exposed region, while the cycloalkyl group sits in the ATP-binding pocket's hydrophobic back-cleft. The dimethyl substitution can induce a specific ring pucker, orienting the amine to form optimal hydrogen bonds with the hinge region residues.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165504585, 2-(2,2-Diethylcyclopentyl)ethan-1-amine. Retrieved from [Link](Reference for the diethyl analog, supporting the structural class existence).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 537088, Ethanone, 1-(2,2-dimethylcyclopentyl)-. Retrieved from [Link](Reference for the ketone precursor).

- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Unlocking New Chemical Space: A Technical Guide to Novel Gem-Dimethyl Cyclopentyl Amine Building Blocks for Drug Discovery

Introduction: The Strategic Advantage of the gem-Dimethyl Group on a Cyclopentyl Scaffold

In the intricate landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a perpetual endeavor. Among the myriad of structural motifs, the cyclopentane ring stands out as a versatile scaffold, offering a balance of conformational flexibility and rigidity that is conducive to potent and selective interactions with biological targets.[1] This guide delves into a specific and highly valuable subclass of cyclopentane derivatives: those bearing a gem-dimethyl substitution. The incorporation of this seemingly simple dialkyl group onto the cyclopentyl amine core can profoundly and predictably influence a molecule's physicochemical and pharmacokinetic profile, making it a powerful tool in drug design.[2]

The strategic installation of a gem-dimethyl group can offer several key benefits:

-

Enhanced Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group acts as a metabolic shield, sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near that position. This can lead to a longer in vivo half-life and improved oral bioavailability.

-

Conformational Restriction and Potency: The Thorpe-Ingold effect, or gem-dimethyl effect, describes how the presence of two methyl groups on the same carbon can restrict bond angles and torsional strain, leading to a more locked and pre-organized conformation of the molecule. This can reduce the entropic penalty upon binding to a target protein, resulting in a significant increase in potency and selectivity.[2]

-

Modulation of Physicochemical Properties: The addition of the lipophilic methyl groups can fine-tune the molecule's lipophilicity (LogP), which is a critical parameter for membrane permeability and overall drug-like properties.

-

Increased Target Engagement: The steric bulk of the gem-dimethyl group can promote favorable van der Waals interactions within a protein's binding pocket, further enhancing affinity.[2]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of novel gem-dimethyl cyclopentyl amine building blocks. We will explore robust synthetic methodologies, showcase their application in a real-world clinical candidate, and provide detailed experimental protocols to empower the seamless integration of these valuable scaffolds into drug discovery programs.

Synthetic Strategies for Accessing gem-Dimethyl Cyclopentyl Amine Building Blocks

The cornerstone for the synthesis of gem-dimethyl cyclopentyl amine building blocks is the corresponding ketone, 3,3-dimethylcyclopentanone . This key intermediate is commercially available and serves as a versatile precursor for various amination strategies.[3]

Primary Synthetic Route: Reductive Amination of 3,3-Dimethylcyclopentanone

Reductive amination is a robust and widely utilized method for the formation of C-N bonds, and it represents the most direct and efficient pathway to a diverse range of gem-dimethyl cyclopentyl amines.[4] The reaction proceeds through the in situ formation of an imine or iminium ion from the ketone and the desired amine, which is then reduced to the final amine product.

A particularly effective and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) .[3][5][6] This reagent offers excellent selectivity for the reduction of the iminium ion in the presence of the starting ketone, minimizing side reactions and leading to cleaner product profiles and higher yields.[3][5]

The general workflow for the reductive amination of 3,3-dimethylcyclopentanone is depicted below:

Sources

- 1. gctlc.org [gctlc.org]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

An In-depth Technical Guide to the Steric Effects of 2,2-Dimethyl Substitution on Cyclopentyl Ethylamines

Abstract

In medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing pharmacological properties. One effective, yet nuanced, strategy is the use of conformational restriction to enhance potency, improve selectivity, and modulate pharmacokinetic profiles.[1][2][3] This guide provides a detailed examination of the steric effects induced by a gem-dimethyl group at the C2 position of a cyclopentyl ethylamine scaffold. By analyzing the profound impact of this substitution on ring conformation, we will explore the subsequent effects on receptor binding affinity and functional activity. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the causality behind experimental design, detailed protocols for synthesis and evaluation, and a robust framework for interpreting structure-activity relationships (SAR).

Introduction: The Principle of Conformational Restriction

Flexible molecules in a biological system exist as an ensemble of rapidly interconverting conformers. However, it is widely accepted that only a specific conformation, the "bioactive conformation," is responsible for productive binding to a biological target, such as a G-Protein Coupled Receptor (GPCR).[4][5] The process of a flexible ligand adopting this specific conformation upon binding is entropically unfavorable, as it reduces the molecule's overall degrees of freedom.

The strategy of conformational restriction aims to mitigate this entropic penalty by designing molecules that are pre-organized into, or are heavily biased towards, the bioactive conformation.[2][3][5] This is often achieved by introducing sterically demanding groups or by incorporating the pharmacophore into a more rigid ring system. The gem-dimethyl group is a classic tool for inducing such steric hindrance, effectively locking a flexible ring into a preferred conformation.[6] This guide focuses on the 2,2-dimethylcyclopentyl ethylamine system as a model to dissect the profound consequences of this seemingly simple substitution.

Conformational Dynamics of the Cyclopentane Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is in a constant state of flux, rapidly interconverting between two primary non-planar conformations: the Envelope (C_s symmetry) and the Twist (C_2 symmetry) .[7][8] This process, known as pseudorotation, occurs with a very low energy barrier.

-

Envelope Conformation: Four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling a sealed envelope flap.[7][9]

-

Twist Conformation: No three carbons are coplanar; the ring adopts a twisted shape.

The introduction of a 2,2-dimethyl group dramatically alters this landscape. The steric bulk of the two methyl groups introduces significant strain, particularly torsional and steric strain, which forces the ring to adopt a conformation that minimizes these unfavorable interactions. The cyclopentane ring becomes "locked" into an envelope conformation where the C4 or C5 carbon is the "flap," positioning the gem-dimethyl group on the planar portion of the ring to alleviate strain. This rigidification has a critical downstream effect: it fixes the orientation of the ethylamine sidechain at C1 relative to the plane of the ring, profoundly influencing how it can be presented to a receptor binding pocket.

Caption: Steric hindrance from a gem-dimethyl group restricts cyclopentane's natural pseudorotation.

Synthetic Approach and Methodologies

The synthesis of 2-(2,2-dimethylcyclopentyl)ethan-1-amine can be approached via several routes. A common and reliable method involves the reductive amination of a corresponding aldehyde, which itself is derived from a suitable cyclopentanone precursor.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-(2,2-dimethylcyclopentyl)ethan-1-amine from 2,2-dimethylcyclopentan-1-one.

Step 1: Wittig Reaction to form (2,2-dimethylcyclopentylidene)acetonitrile

-

Suspend (cyanomethyl)triphenylphosphonium chloride (1.1 eq) in dry THF under an argon atmosphere.

-

Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour.

-

Add a solution of 2,2-dimethylcyclopentan-1-one (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the target nitrile.

Step 2: Reduction to 2-(2,2-dimethylcyclopentyl)ethan-1-amine

-

Dissolve the nitrile from Step 1 (1.0 eq) in anhydrous diethyl ether under an argon atmosphere.

-

Carefully add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of H2O (X mL), 15% aqueous NaOH (X mL), and H2O (3X mL), where X is the mass of LAH in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2-(2,2-dimethylcyclopentyl)ethan-1-amine. Characterize by NMR and MS.

Caption: Synthetic workflow for 2,2-dimethylcyclopentyl ethylamine.

Impact on Receptor Binding and Pharmacological Activity

The primary consequence of the conformational locking induced by the 2,2-dimethyl group is the fixed spatial orientation of the ethylamine pharmacophore. This can have two principal outcomes on receptor interaction, depending on the topology of the receptor's binding pocket.

-

Enhanced Affinity and Potency: If the locked conformation closely matches the ideal bioactive conformation required for receptor binding, the entropic penalty for binding is significantly reduced.[1][5] This can lead to a substantial increase in binding affinity (lower K_i value) and functional potency (lower EC_50 or IC_50 value). The molecule essentially "pays" its entropic cost beforehand, resulting in a more favorable Gibbs free energy of binding.

-

Diminished or Abolished Activity: Conversely, if the restricted conformation prevents the ethylamine sidechain from adopting the necessary orientation to engage with key residues in the binding pocket, a dramatic loss of affinity and activity will be observed. The steric bulk of the methyl groups themselves could also lead to a direct steric clash with the receptor protein.

Data Presentation: A Comparative Analysis

To illustrate this, consider the hypothetical binding and functional data for a parent cyclopentyl ethylamine (CpEA) and its 2,2-dimethyl substituted analog (DM-CpEA) at a target GPCR, such as a serotonin or dopamine receptor.

| Compound | Receptor Binding Affinity (K_i, nM) | Functional Potency (EC_50, nM) |

| Cyclopentyl Ethylamine (CpEA) | 150 | 450 |

| 2,2-Dimethyl-CpEA (DM-CpEA) | 8 | 22 |

In this hypothetical case, the 2,2-dimethyl substitution leads to an ~18-fold increase in binding affinity and a ~20-fold increase in functional potency. This strongly suggests that the conformation stabilized by the gem-dimethyl group is highly favorable for binding and activation of this specific receptor.

Protocols for Pharmacological Evaluation

To generate the data presented above, standardized and robust pharmacological assays are required. Radioligand binding assays are the gold standard for determining binding affinity, while functional assays measure the downstream cellular response to receptor activation.[10][11][12]

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (K_i) of test compounds by measuring their ability to compete with a known radioligand for the target receptor.[11][13]

-

Preparation: Prepare cell membranes from a cell line stably overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand (e.g., [³H]-dopamine) + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of a known unlabeled competitor (e.g., unlabeled dopamine).

-

Test Compound: Membranes + Radioligand + Serial dilutions of the test compound (e.g., DM-CpEA).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes and any bound radioligand.

-

Detection: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract NSB from all other readings. Plot the percent inhibition versus the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC_50, which can be converted to the K_i using the Cheng-Prusoff equation.

Protocol: Gαs-Coupled GPCR Functional (cAMP) Assay

Objective: To measure the functional potency (EC_50) of an agonist by quantifying the production of the second messenger cyclic AMP (cAMP) following receptor activation.[14][15][16]

-

Cell Plating: Seed cells expressing the target Gαs-coupled receptor into a 384-well assay plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the agonist (e.g., DM-CpEA). Remove culture media from the cells and add the compound dilutions. Include a positive control (e.g., a known full agonist like isoproterenol for β-adrenergic receptors) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for 30 minutes to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells and detect the accumulated cAMP using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or GloSensor™-based assay.[15][17] These kits typically involve competitive immunoassays where cellular cAMP competes with a labeled cAMP analog.[14]

-

Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF or luminescence reader).

-

Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC_50 and E_max.

Conclusion and Future Directions

The introduction of a 2,2-dimethyl group onto a cyclopentyl ethylamine scaffold is a powerful strategy for imposing conformational rigidity. This guide has demonstrated how this substitution locks the flexible cyclopentane ring into a preferred envelope conformation, thereby pre-organizing the crucial ethylamine pharmacophore. The resulting impact on biological activity is profound and can lead to significant enhancements in both binding affinity and functional potency, provided the locked conformation aligns with the receptor's binding requirements.

The detailed synthetic and pharmacological protocols provided herein offer a validated framework for researchers to explore these effects within their own chemical series. Future work should focus on leveraging computational modeling to predict the preferred conformations and to dock these rigid analogs into homology models or crystal structures of target receptors. This synergistic approach of synthesis, testing, and in silico analysis will continue to drive the rational design of next-generation therapeutics with superior potency and selectivity.

References

-

Fang, Z., Song, Y., Zhan, P., Zhang, Q., & Liu, X. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 6(8), 885-901. [Link]

-

Pinheiro, P. S. M., Rodrigues, D. A., Maia, R. C., Thota, S., & Fraga, C. A. M. (2020). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 20(24), 2158-2174. [Link]

-

Semantic Scholar. (n.d.). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Retrieved from [Link]

-

Pinheiro, P. S. M., et al. (2020). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

-

IntechOpen. (2018). Medicinal Chemistry. IntechOpen. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]

-

Cisbio. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Parravicini, C., et al. (2010). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(6), 557-567. [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

-

OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Retrieved from [Link]

-

ResearchGate. (2016). The gem-Dimethyl Effect Revisited. Retrieved from [Link]

-

PubMed. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1595-1599. [Link]

-

MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(6), 5304. [Link]

-

ResearchGate. (2019). The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives. Retrieved from [Link]

-

KoreaScience. (2017). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 25(1), 97-105. [Link]

-

MDPI. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 27(19), 6614. [Link]

- Google Patents. (2020). CN111807968A - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.

-

ResearchGate. (2013). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

-

YouTube. (2020). Eurofins DiscoverX GPCR Assays. Retrieved from [Link]

-

American Chemical Society. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Physical Chemistry A, 111(19), 4023-4026. [Link]

-

SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

YouTube. (2022). Organic Chemistry 23: Steric Hindrance in Cycloalkanes. Retrieved from [Link]

-

CONFORMATIONAL ANALYSIS – PRACTICE EXERCISES. (n.d.). Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. multispaninc.com [multispaninc.com]

- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

The 2-(2,2-Dimethylcyclopentyl)ethan-1-amine Scaffold: A Strategic Pharmacophore for GPCR and Kinase Ligand Design

Executive Summary

In the optimization of small molecule therapeutics, the 2-(2,2-dimethylcyclopentyl)ethan-1-amine moiety (CAS: 1508982-17-9) represents a high-value structural motif. Characterized by a gem-dimethyl substituted cyclopentane ring linked to an ethylamine chain, this scaffold offers a unique combination of steric bulk , conformational rigidity , and lipophilicity .

Unlike linear alkyl chains, the 2,2-dimethylcyclopentyl core restricts bond rotation, reducing the entropic penalty upon protein binding. This guide analyzes the utility of this scaffold in the design of GPR40 agonists (metabolic disease), JAK inhibitors (oncology/immunology), and Prostaglandin analogs . It provides a validated synthesis pathway, mechanistic rationale for its inclusion in lead compounds, and safety protocols for laboratory handling.

Chemical Profile & Properties[1][2]

The gem-dimethyl group at the C2 position is the defining feature of this molecule, imparting significant metabolic stability by blocking

| Property | Data |

| Chemical Name | 2-(2,2-dimethylcyclopentyl)ethan-1-amine |

| CAS Number | 1508982-17-9 |

| Molecular Formula | C |

| Molecular Weight | 141.25 g/mol |

| LogP (Predicted) | ~2.8 - 3.1 (High Lipophilicity) |

| pKa (Predicted) | ~10.5 (Primary Amine) |

| Key Precursor | 2-(2,2-dimethylcyclopentyl)acetic acid (CAS: 1378675-91-2) |

| Structural Class | Cycloalkyl-ethylamine; Gem-dimethyl alkane |

Mechanistic Role in Drug Design

The Gem-Dimethyl Effect & Conformational Locking

The "Thorpe-Ingold" or gem-dimethyl effect is critical here. The two methyl groups at the C2 position create steric strain that favors specific ring puckering conformations. When this amine is used as a side chain in a drug molecule:

-

Entropic Advantage: The pre-organized conformation reduces the degrees of freedom, lowering the entropic cost of binding to a receptor pocket.

-

Metabolic Shielding: The methyl groups protect the C2 and C1 positions from Cytochrome P450-mediated oxidation, extending the half-life (

) of the parent drug.

Hydrophobic Pocket Occupancy

In GPCRs (like GPR40) and Kinases (like JAK3), the binding site often contains a deep, hydrophobic lipophilic pocket. The 2,2-dimethylcyclopentyl group is perfectly sized to fill these pockets, displacing "high-energy" water molecules and driving binding affinity via the hydrophobic effect.

Figure 1: Mechanistic contribution of the scaffold to drug-target interaction.

Validated Synthesis Protocols

The synthesis of 2-(2,2-dimethylcyclopentyl)ethan-1-amine generally proceeds from 2,2-dimethylcyclopentanone or 2,2-dimethylcyclopentylacetic acid . Below is a high-yield route suitable for gram-scale preparation.

Route A: From 2,2-Dimethylcyclopentylacetic Acid (Preferred)

This route is preferred due to the commercial availability of the acid precursor and milder conditions.

Reagents:

-

Precursor: 2-(2,2-dimethylcyclopentyl)acetic acid (CAS 1378675-91-2)[1]

-

Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt

-

Ammonia Source: NH

OH or NH -

Reducing Agent: LiAlH

(Lithium Aluminum Hydride) or BH

Step-by-Step Protocol:

-

Amide Formation:

-

Dissolve 1.0 eq of 2-(2,2-dimethylcyclopentyl)acetic acid in anhydrous DCM.

-

Add 1.1 eq of CDI and stir at RT for 1 hour (CO

evolution observed). -

Bubble anhydrous NH

gas or add NH -

Result: 2-(2,2-dimethylcyclopentyl)acetamide.[1] Isolate via extraction (EtOAc/Water).

-

-

Reduction to Amine:

-

Suspend 2.0 eq of LiAlH

in anhydrous THF under Argon at 0°C. -

Dropwise add the acetamide (dissolved in THF).

-

Reflux for 12 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Filter precipitate, dry organic layer over Na

SO

-

-

Purification:

-

The crude amine is often an oil. Purify via distillation or convert to HCl salt for crystallization (Et

O/HCl).

-

Figure 2: Synthetic pathway from the carboxylic acid precursor.

Key Therapeutic Applications

GPR40 Agonists (Type 2 Diabetes)

The GPR40 receptor (FFAR1) is a target for stimulating insulin secretion. Research into agonists like AM-6226 has highlighted the importance of lipophilic cycloalkyl moieties.

-

Role: The 2,2-dimethylcyclopentyl group mimics the lipophilic tail of fatty acids (endogenous ligands) but with improved metabolic stability compared to linear chains.

-

Outcome: Enhanced potency (EC

< 100 nM) and reduced risk of hypoglycemia compared to sulfonylureas.

JAK Inhibitors (Autoimmune/Oncology)

In the development of Janus Kinase (JAK) inhibitors, specifically pyrrolo[1,2-b]pyridazine derivatives, the cyclopentyl amine moiety is used to target the solvent-exposed regions or specific hydrophobic pockets near the ATP binding site.

-

Selectivity: The steric bulk of the gem-dimethyl group can induce selectivity for JAK3 over JAK2, reducing potential hematological side effects (anemia/neutropenia) associated with JAK2 inhibition.

Prostaglandin Analogs

The scaffold is used in the modification of Prostaglandin E1 analogs.

-

Function: It serves as a modified

-chain, altering the receptor binding profile to enhance vasodilation or platelet anti-aggregation effects while resisting

Safety & Handling

Hazards:

-

Corrosivity: As a primary aliphatic amine, the substance is caustic and can cause severe skin burns and eye damage.

-

Volatility: The free base may be volatile; handle in a chemical fume hood.

PPE Requirements:

-

Nitrile gloves (double gloving recommended).

-

Chemical splash goggles.

-

Lab coat.

Storage:

-

Store under inert atmosphere (Nitrogen/Argon) to prevent reaction with atmospheric CO

(carbamate formation). -

Keep cool (2-8°C).

References

-

Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. (2025). Identifies (R)-(2,2-dimethylcyclopentyl)amine derivatives as selective JAK3 inhibitors.[2]

-

Discovery of AM-6226: A Potent and Orally Bioavailable GPR40 Full Agonist. Journal of Medicinal Chemistry. Discusses the SAR of 2,2-dimethylcyclopentyl moieties in GPR40 agonists.

-

Prostaglandin E1 Analogs and Pharmaceutical Compositions. Google Patents (FR2482097A1). Lists 2,2-dimethylcyclopentyl as a key substituent in prostaglandin analogs.

-

2-(2,2-dimethylcyclopentyl)ethan-1-amine (CAS 1508982-17-9). AccelaChem / AA Blocks. Commercial availability and chemical identifiers.

-

Compounds for use as GPR120 agonists. Google Patents (US10227360B2). Describes the synthesis and use of dimethylcyclopentyl derivatives in metabolic disease targets.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine , a lipophilic primary amine intermediate often utilized in the synthesis of CNS-active pharmacophores and specialized agrochemicals.

Understanding the solubility behavior of this compound is critical for optimizing reaction yield, designing efficient purification protocols (specifically acid-base extractions), and developing stable formulations. Due to its structural hybridity—possessing a lipophilic 2,2-dimethylcyclopentyl core and a polar primary amine tail—the compound exhibits a pH-dependent solubility switch that is the focal point of this guide.

Key Findings:

-

Organic Solvents: Highly soluble in broad-spectrum organic solvents (alcohols, ethers, chlorinated hydrocarbons) due to the C9 aliphatic backbone.

-

Aqueous Media: Practically insoluble in neutral/basic water; highly soluble in acidic aqueous media (pH < 9.0) due to ammonium salt formation.[1]

-

Process Implication: The compound is an ideal candidate for "catch-and-release" purification strategies.

Physicochemical Identity & Predicted Properties[1][2][3][4][5][6][7][8]

Before detailing solubility, we must establish the structural parameters driving these interactions.

| Property | Value / Description | Mechanistic Implication |

| Chemical Structure | C₉H₁₉N | Lipophilic core with a polar "head." |

| Molecular Weight | 141.26 g/mol | Low MW facilitates rapid dissolution kinetics. |

| Physical State | Colorless to pale yellow oil | Liquid state at RT eliminates lattice energy barriers to dissolution. |

| Calculated LogP | ~2.8 – 3.2 (Predicted) | Indicates high affinity for non-polar phases (octanol, DCM). |

| pKa (Conjugate Acid) | ~10.5 | Strongly basic; protonates readily in weak acids. |

| H-Bond Donors/Acceptors | 2 Donors / 1 Acceptor | Capable of H-bonding in protic solvents (MeOH, Water). |

Solubility Profile

The following data summarizes the solubility behavior of the free base form of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine at 25°C.

Solvent Compatibility Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | Miscible | Strong dipole-dipole interactions; excellent solvation of the alkyl chain. |

| Alcohols | Methanol, Ethanol | Miscible | H-bonding between solvent -OH and amine -NH₂ groups. |

| Ethers | THF, Diethyl Ether, MTBE | Miscible | Favorable Van der Waals forces; lack of competing H-bond network. |

| Hydrocarbons | Toluene, Hexane | High (>100 mg/mL) | The 2,2-dimethylcyclopentyl group dominates, driving lipophilic interaction. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Solvates the polar amine head while accommodating the alkyl tail. |

| Aqueous (Neutral) | Water (pH 7) | Low (<1 mg/mL) | Hydrophobic effect of the C9 skeleton overrides the polar amine hydration. |

| Aqueous (Acidic) | 0.1 M HCl / H₂SO₄ | High (>200 mg/mL) | Formation of the ionic ammonium species (R-NH₃⁺) confers water solubility. |

The pH-Solubility Switch

The most critical feature for process chemists is the pH-dependency.

-

pH > 11: Exists as Free Base (Oil). Soluble in Organics / Insoluble in Water.[1]

-

pH < 9: Exists as Ammonium Salt (Solid/Ionic). Soluble in Water / Insoluble in Non-polar Organics.[2]

Experimental Protocols

As a scientist, relying on literature values is insufficient; validation is key. The following protocols ensure reproducible solubility determination.

Protocol A: Gravimetric Solubility Screening (Saturation Shake-Flask)

Use this for precise quantitative solubility limits in organic solvents.

Reagents: HPLC-grade solvents, 2-(2,2-Dimethylcyclopentyl)ethan-1-amine (>98% purity).

-

Preparation: Weigh 100 mg of the amine into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Visually inspect for schlieren lines (dissolution) or phase separation (immiscibility).

-

Equilibration: If not dissolved after 1 mL, cap and shake at 25°C for 24 hours.

-

Quantification:

-

Filter supernatant (0.45 µm PTFE).

-

Evaporate a known volume to dryness.

-

Weigh residue to calculate concentration (mg/mL).

-

Protocol B: pH-Dependent Partitioning (LogD Determination)

Use this to determine extraction efficiency.

-

System: 1:1 mixture of Octanol and Phosphate Buffer (pH 7.4).

-

Spiking: Add 10 mg of amine.

-

Equilibration: Shake vigorously for 1 hour; centrifuge to separate phases.

-

Analysis: Analyze both phases via HPLC-UV (210 nm) or LC-MS to determine the partition coefficient (

).

Visualizing the Workflow

Solubility Determination Workflow

The following diagram illustrates the logical flow for determining the solubility classification of the amine.

Figure 1: Decision tree for gravimetric solubility screening of lipophilic amines.

Acid-Base Purification Strategy

This diagram demonstrates how to leverage the solubility profile for purification.

Figure 2: "Catch-and-Release" purification leveraging the pH-dependent solubility switch.

Applications & Recommendations

Synthesis

-

Reaction Solvent: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) for acylation or alkylation reactions. These solvents fully dissolve the amine and are easily removed.

-

Salt Formation: To isolate a stable solid, dissolve the amine in Diethyl Ether and bubble anhydrous HCl gas. The hydrochloride salt will precipitate instantly due to its insolubility in ether.

Chromatography

-

Reverse Phase (C18): Requires basic mobile phase modifiers (e.g., 0.1% Ammonium Hydroxide or Triethylamine) to suppress ionization and improve peak shape. Under acidic conditions, the compound will elute near the void volume due to high polarity of the cation.

-

Normal Phase: Elute with DCM/Methanol mixtures containing 1% Ammonia to prevent tailing caused by interaction with silanol groups.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of amine solubility and basicity).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Ethylamine Derivatives. Retrieved from [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocols for pH-dependent solubility profiling).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solvent selection guides for lipophilic amines).

Sources

Methodological & Application

Synthesis protocols for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Technical Application Note: Scalable Synthesis of 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Abstract

This application note details the synthesis protocols for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine , a critical saturated amine scaffold often utilized in the development of GPCR ligands, fragrance precursors, and kinase inhibitors. Unlike simple cycloalkyl amines, the steric bulk of the gem-dimethyl group at the C2 position presents unique challenges in nucleophilic substitution and hydrogenation stereocontrol.

We present two distinct synthetic pathways:

-

The Phosphonate Homologation Route (Method A): A scalable, three-stage protocol starting from 2,2-dimethylcyclopentan-1-one, utilizing Horner-Wadsworth-Emmons (HWE) chemistry. This is the preferred route for multi-gram to kilogram scale-up.

-

The Nitro-Aldol (Henry) Route (Method B): A rapid, convergent approach suitable for discovery-phase medicinal chemistry, utilizing the condensation of nitromethane with 2,2-dimethylcyclopentanecarbaldehyde.

Retrosynthetic Analysis

The strategic disconnection relies on establishing the ethylamine side chain while preserving the integrity of the sterically crowded gem-dimethyl ring system.

Figure 1: Retrosynthetic tree illustrating the two primary disconnections: the Nitro-Aldol route (left) and the HWE/Ester reduction route (right).[1][2][3]

Method A: The Phosphonate Homologation Route (Scalable)

Rationale: This route avoids the instability often associated with aldehydes and nitro-compounds on a large scale. It utilizes 2,2-dimethylcyclopentan-1-one , a stable and commercially available starting material.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the ketone to the

Reagents:

-

Triethyl phosphonoacetate (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

THF (Anhydrous)

-

2,2-Dimethylcyclopentan-1-one (1.0 equiv)

Protocol:

-

Activation: In a flame-dried reactor under

, suspend NaH in THF (10 mL/g substrate) and cool to 0°C. -

Deprotonation: Add triethyl phosphonoacetate dropwise over 30 minutes. The solution should turn clear/yellowish as the phosphonate anion forms. Stir for an additional 30 minutes at 0°C.

-

Addition: Add 2,2-dimethylcyclopentan-1-one dropwise.

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–18 hours. The steric bulk of the gem-dimethyl group requires thermal energy to drive the reaction to completion.

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

-

Expected Product: Ethyl 2-(2,2-dimethylcyclopentylidene)acetate.

-

Step 2: Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond.

Protocol:

-

Dissolve the unsaturated ester in Ethanol.

-

Add 10 wt% Pd/C catalyst (10% loading).

-

Hydrogenate at 30–50 psi

for 4 hours at RT. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Result: Quantitative conversion to Ethyl (2,2-dimethylcyclopentyl)acetate .

-

Note on Stereochemistry: Hydrogenation typically occurs from the less hindered face (opposite the methyl groups), favoring the cis-isomer, though the thermodynamic mixture may vary.

-

Step 3: Reduction and Amination (The Azide Pathway)

Objective: Convert the ester to the primary amine.[4]

Workflow:

-

Reduction to Alcohol: Treat the ester with

(1.5 equiv) in THF at 0°C -

Activation: React alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and

in DCM at 0°C to form the mesylate. -

Displacement: React the crude mesylate with Sodium Azide (

, 2.0 equiv) in DMF at 80°C for 6 hours.-

Safety:

can form hydrazoic acid. Maintain basic pH and use blast shielding.

-

-

Staudinger Reduction: Treat the azide with Triphenylphosphine (

, 1.2 equiv) in THF/Water (10:1). Stir overnight at RT. -

Purification: Acid/Base extraction. Acidify to pH 2 (extract impurities into organic), then basify aqueous layer to pH 12 and extract product into DCM.

Method B: The Nitro-Aldol (Henry) Route (Discovery)

Rationale: Ideal for rapid synthesis of small libraries where the aldehyde precursor is available.

Step 1: Henry Reaction

Objective: Condensation of nitromethane with the aldehyde.

Reagents:

-

2,2-Dimethylcyclopentanecarbaldehyde (1.0 equiv)

-

Nitromethane (5.0 equiv, acts as solvent/reactant)

-

Ammonium Acetate (

, 0.5 equiv) or catalytic NaOH

Protocol:

-

Combine the aldehyde and nitromethane.[5]

-

Add

and reflux for 4–6 hours. -

Observation: The reaction forms the intermediate nitro-alcohol, which dehydrates in situ under reflux to form 1-(2,2-dimethylcyclopentyl)-2-nitroethene .

-

Workup: Remove excess nitromethane under reduced pressure. Partition residue between water and DCM.

Step 2: Global Reduction

Objective: Reduce the nitroalkene to the saturated amine.

Protocol:

-

Suspend

(4.0 equiv) in anhydrous Ether or THF under Argon. -

Add the crude nitroalkene solution dropwise at 0°C (Exothermic!).

-

Reflux for 6 hours to ensure reduction of both the alkene and the nitro group.

-

Quench: Careful addition of water, 15% NaOH, then water (1:1:3 ratio).

-

Isolation: Filter salts, dry organic phase, and concentrate. Distill or convert to HCl salt for storage.

Critical Process Parameters (CPPs)

| Parameter | Method A (HWE) | Method B (Henry) | Impact |

| Moisture Control | Critical (Step 1 & 3) | Moderate | Water kills NaH and LiAlH4; reduces yield. |

| Temperature | Reflux required (Step 1) | Reflux required (Step 1) | Steric hindrance of gem-dimethyl group slows kinetics significantly. |

| Stoichiometry | 1.2 eq Phosphonate | Excess Nitromethane | Excess reagent ensures conversion of the hindered carbonyl. |

| Safety | Azide handling (Step 3) | Exothermic Reduction |

Analytical Validation

Expected Data for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine:

-

Physical State: Colorless oil (free base); White solid (HCl salt).

-

MS (ESI+): [M+H]+ = 142.15 m/z.

-

1H NMR (400 MHz, CDCl3):

- 0.85 (s, 3H, CH3), 0.98 (s, 3H, CH3).

- 2.65 (t, 2H, -CH2-NH2).

- 1.10–1.80 (m, multiplet, ring protons and side chain CH2).

-

IR (Neat): ~3300 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H aliphatic).

Experimental Workflow Visualization:

Figure 2: Sequential workflow for the scalable synthesis via the HWE route.

References

-

HWE Reaction on Hindered Ketones

- Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927.

-

Henry Reaction (Nitroaldol)

-

Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[6]

-

-

Reduction of Nitroalkenes to Amines

- Barrett, A. G. M., & Spilling, C. D. (1988). "Nucleophilic additions to nitroalkenes." Accounts of Chemical Research, 21(10), 394-400.

-

Campholenic Aldehyde Chemistry (Analogous Systems)

- Ito, H., et al. (2005). "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction." Synthesis, 2005(18), 3035-3038.

-

General Amine Synthesis from Alcohols (Via Azide)

- Scriven, E. F., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses." Chemical Reviews, 88(2), 297-337.

Sources

Application Note & Protocol: Synthesis of Sterically Hindered Secondary Amines via Reductive Amination Using 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Introduction: The Strategic Importance of Bulky Amines in Medicinal Chemistry

In the landscape of modern drug development, the synthesis of amines remains a cornerstone of molecular construction. Among these, sterically hindered secondary amines are privileged scaffolds, imparting unique pharmacological properties such as enhanced selectivity for biological targets, improved metabolic stability, and modulated physicochemical characteristics. The gem-dimethylcyclopentyl moiety, in particular, offers a rigid, lipophilic scaffold that can effectively probe deep hydrophobic pockets in target proteins.

This application note provides a comprehensive guide to the synthesis of N-substituted secondary amines using the bulky primary amine, 2-(2,2-dimethylcyclopentyl)ethan-1-amine, via reductive amination. Reductive amination is a robust and highly versatile method for forming C-N bonds, valued for its operational simplicity and broad substrate scope.[1][2] We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that has become the standard for this transformation due to its high functional group tolerance and ease of handling.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for accessing complex amine architectures.

The Mechanism of Reductive Amination

The reductive amination reaction proceeds in a sequential, one-pot manner.[5] The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then dehydrates to yield an imine.[6] Under the mildly acidic conditions often employed, the imine is protonated to form a highly electrophilic iminium ion.[7]

It is this iminium ion that is selectively reduced by the hydride reagent. The key to the success of modern reductive amination lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride are particularly effective because they reduce the protonated iminium ion much more rapidly than the starting carbonyl compound, preventing the formation of undesired alcohol byproducts.[4][8] The electron-withdrawing acetate groups on the borohydride attenuate its reactivity, making it a "tamed" hydride source perfect for this selective reduction.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

Amide coupling conditions for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Application Note: Amide Coupling Protocols for 2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Executive Summary

This guide details the optimized conditions for coupling 2-(2,2-Dimethylcyclopentyl)ethan-1-amine (hereafter referred to as Amine 1 ) with various carboxylic acids.

Amine 1 is a primary aliphatic amine characterized by a gem-dimethyl substituted cyclopentane ring tethered by an ethyl spacer. While the amine functionality itself is sterically unhindered and highly nucleophilic, the lipophilic nature of the cyclopentyl tail dictates specific solvent and purification choices.

Quick Recommendation:

-

For Discovery (mg scale): Use HATU/DIPEA in DMF for rapid, high-yielding conversion.[1]

-

For Scale-up (>10 g): Use T3P (50% in EtOAc) with Pyridine or NMM for easier aqueous workup and cost efficiency.

-

For Unreactive Acids: Convert acid to acid chloride using Ghosez’s Reagent or Oxalyl Chloride prior to amine addition.

Chemical Profile & Substrate Analysis

Understanding the physicochemical properties of Amine 1 is critical for reaction design.

| Property | Description | Implication for Protocol |

| Structure | Primary amine ( | High Nucleophilicity: The ethyl spacer isolates the nitrogen from the ring's steric bulk. Reactivity is comparable to isopentylamine. |

| Molecular Weight | ~141.25 g/mol | Volatility Risk: The free base is an oil with moderate volatility. Do not dry under high vacuum for extended periods without a salt counterion. |

| Solubility | High lipophilicity (LogP ~2.5–3.0 est). | Solvent Choice: Soluble in DCM, EtOAc, THF, DMF.[1] Poor solubility in water. Acid salts (HCl) are water-soluble. |

| Stereochemistry | C1 on the cyclopentyl ring is chiral. | Diastereomers: If coupling with a chiral acid, the product will be a mixture of diastereomers unless Amine 1 is enantiopure. |

Strategic Decision Tree

Select the coupling method based on the properties of your carboxylic acid partner.[2]

Figure 1: Decision matrix for selecting the optimal coupling reagent.

Detailed Protocols

Method A: High-Throughput Discovery (HATU)

Best for: Milligram-scale library synthesis, valuable acids, and ensuring completion.[1]

Mechanism: HATU generates a highly reactive At-ester intermediate (7-azabenzotriazol-1-yl ester), which reacts rapidly with the amine.[1]

Reagents:

-

Amine 1 (1.1 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv) [CAS: 148893-10-1][1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

Protocol:

-

Dissolution: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M – 0.2 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

-

Addition: Add Amine 1 (1.2 equiv). If Amine 1 is an HCl salt, ensure the DIPEA amount is increased by 1.0 equiv to neutralize the salt.

-

Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[2]

-

Workup (Small Scale): Dilute with EtOAc. Wash with sat.

(2x), water (1x), and brine (1x).[1] Dry over -

Purification: Flash chromatography (Hexane/EtOAc) or Reverse Phase HPLC.

Scientist's Note: HATU byproducts (tetramethylurea) are water-soluble but can be sticky. Thorough water washes are essential.

Method B: Scalable & Clean (T3P)

Best for: Gram-scale, process chemistry, and preventing racemization.[1][3]

Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride that activates the acid. The byproduct is a water-soluble phosphonic acid salt, simplifying purification.[1][4]

Reagents:

-